

# Application Notes and Protocols: Strontium Formate in Organic Synthesis

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## Compound of Interest

Compound Name: Strontium formate

Cat. No.: B1222629

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These application notes provide detailed procedures and guidelines for the use of **strontium formate** as a versatile reagent in organic synthesis. The primary application detailed is its use as a hydrogen donor in catalytic transfer hydrogenation reactions for the reduction of various functional groups. A potential application in N-formylation is also discussed.

## Application Note 1: Catalytic Transfer Hydrogenation using Strontium Formate

### Introduction:

Catalytic transfer hydrogenation (CTH) is a powerful and operationally simple method for the reduction of various functional groups in organic synthesis. This technique avoids the need for gaseous hydrogen and high-pressure equipment, making it a safer and more convenient alternative to traditional catalytic hydrogenation. Formate salts, in the presence of a transition metal catalyst such as palladium on carbon (Pd/C), serve as excellent in-situ sources of hydrogen. While ammonium and sodium formates are commonly employed, **strontium formate**,  $\text{Sr}(\text{HCOO})_2$ , is expected to exhibit similar reactivity due to the chemical equivalence of the formate anion, which is the active hydrogen-donating species.

### Principle:

In the presence of a catalyst (e.g., Pd/C), **strontium formate** decomposes to release hydrogen gas, which is then immediately consumed in the hydrogenation of a substrate. The overall reaction involves the transfer of hydrogen from the formate salt to the organic molecule.

Applications:

This method is applicable to a wide range of reductions, including:

- Reduction of nitroarenes to anilines.
- Reduction of aldehydes and ketones to alcohols.
- Hydrogenolysis of benzyl ethers and esters.
- Reduction of alkenes and alkynes to alkanes.

Advantages:

- Safety: Avoids the use of flammable and explosive hydrogen gas.
- Convenience: Reactions can be carried out using standard laboratory glassware at atmospheric pressure.
- Selectivity: Can often provide better chemoselectivity compared to other reduction methods.
- Mild Conditions: Reactions are typically performed under neutral or near-neutral pH and at moderate temperatures.

## Experimental Protocol: General Procedure for the Reduction of a Nitroarene to an Aniline

Materials:

- Nitroarene substrate
- **Strontium formate** [Sr(HCOO)<sub>2</sub>]
- 10% Palladium on carbon (Pd/C) catalyst (50% wet)

- Methanol (MeOH) or Ethanol (EtOH)
- Diatomaceous earth (e.g., Celite®)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer/hotplate
- Standard glassware for workup and purification

Procedure:

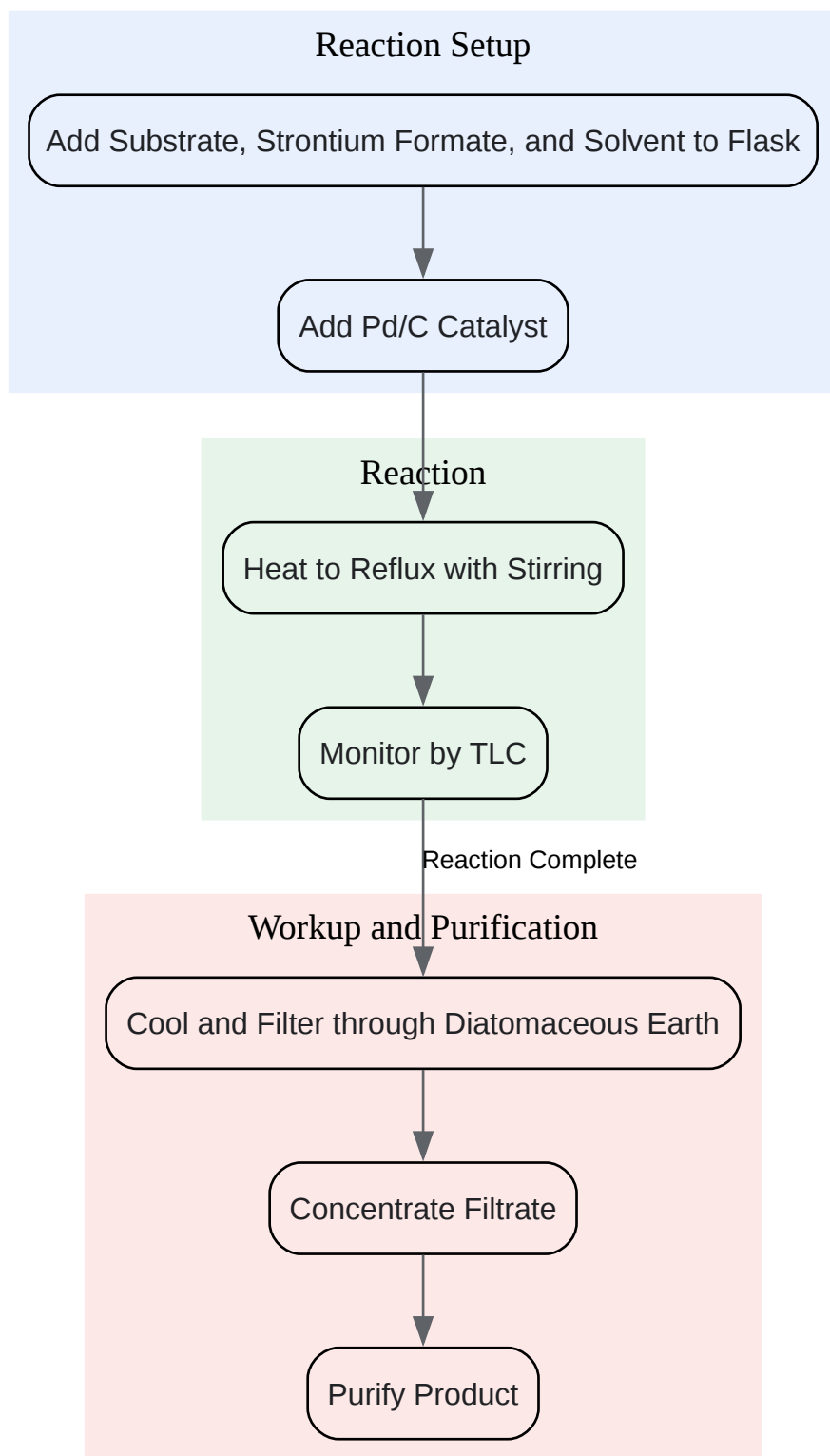
- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add the nitroarene substrate (1.0 mmol), **strontium formate** (3.0-5.0 mmol), and the solvent (e.g., methanol, 20 mL).
- **Catalyst Addition:** Carefully add 10% Pd/C catalyst (5-10 mol% of Pd relative to the substrate). Caution: Palladium on carbon can be pyrophoric when dry. Handle with care.
- **Reaction:** Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion of the reaction (typically 1-4 hours), cool the mixture to room temperature.
- **Filtration:** Dilute the reaction mixture with additional solvent (e.g., methanol or ethyl acetate) and filter through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake thoroughly with the solvent.
- **Purification:** Concentrate the filtrate under reduced pressure to obtain the crude product. The crude aniline can be purified by column chromatography, recrystallization, or distillation.

Table 1: Representative Examples of Catalytic Transfer Hydrogenation using Formate Salts

Entry	Substrate	Product	Hydrogen Donor	Catalyst	Solvent	Time (h)	Yield (%)
1	Nitrobenzene	Aniline	Ammonium Formate	10% Pd/C	MeOH	1	>95
2	4-Nitroacetophenone	4-Aminoacetophenone	Sodium Formate	10% Pd/C	EtOH	2	92
3	Cinnamaldehyde	Cinnamyl alcohol	Ammonium Formate	10% Pd/C	MeOH	3	88
4	Benzyl benzoate	Toluene + Benzoic Acid	Ammonium Formate	10% Pd/C	EtOH	4	>90

Note: The data in this table is based on reactions using ammonium and sodium formate as representative examples. Similar results are anticipated with **strontium formate** under optimized conditions.

Diagram 1: Workflow for Catalytic Transfer Hydrogenation



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Caption: General experimental workflow for catalytic transfer hydrogenation.

Diagram 2: Proposed Mechanism of Hydrogen Generation from **Strontium Formate**[Click to download full resolution via product page](#)

Caption: Proposed mechanism of in-situ hydrogen generation.

## Application Note 2: Potential Use of **Strontium Formate** in N-Formylation of Amines

Introduction:

N-formylated amines are important intermediates in organic synthesis and are present in many biologically active compounds. While formic acid is a common reagent for N-formylation, its handling can be challenging due to its corrosive nature. The in-situ generation of formic acid from a stable salt like **strontium formate** presents a potentially safer and more convenient alternative.

Principle:

In the presence of a stronger acid (e.g., a solid acid catalyst or a stoichiometric amount of a mineral acid), **strontium formate** can be protonated to generate formic acid in the reaction medium. The in-situ generated formic acid can then react with a primary or secondary amine to yield the corresponding N-formyl derivative.

Note: This application is currently hypothetical and based on established chemical principles. Experimental validation is required.

## Proposed Experimental Protocol: N-Formylation of an Aniline

Materials:

- Aniline substrate

- **Strontium formate** [Sr(HCOO)<sub>2</sub>]
- Solid acid catalyst (e.g., Amberlyst-15) or a stoichiometric amount of a strong acid (e.g., p-toluenesulfonic acid)
- Toluene or other suitable aprotic solvent
- Dean-Stark apparatus (for azeotropic removal of water)
- Round-bottom flask
- Magnetic stirrer/hotplate

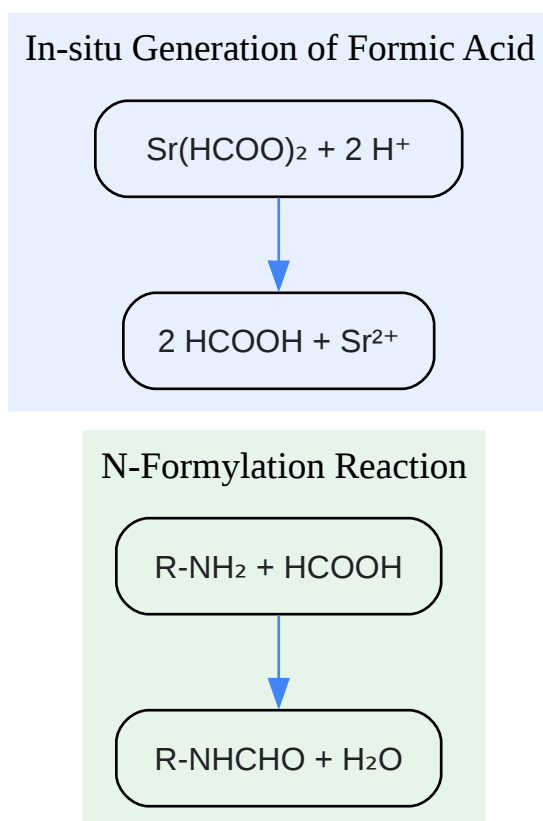
Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the aniline substrate (1.0 mmol), **strontium formate** (1.5 mmol), and the solid acid catalyst (e.g., 0.2 g of Amberlyst-15).
- **Solvent Addition:** Add toluene (20 mL) to the flask.
- **Reaction:** Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC.
- **Workup:** After completion, cool the reaction mixture and filter to remove the solid acid catalyst.
- **Purification:** Wash the catalyst with toluene. Combine the organic filtrates and concentrate under reduced pressure. The crude N-formylated product can be purified by column chromatography or recrystallization.

Table 2: Expected Products from N-Formylation of Various Amines

Entry	Amine Substrate	Expected Product
1	Aniline	N-Phenylformamide
2	Benzylamine	N-Benzylformamide
3	Morpholine	4-Formylmorpholine
4	Diethylamine	N,N-Diethylformamide

Diagram 3: Proposed Reaction Scheme for N-Formylation



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